顺式-八氢异吲哚

描述

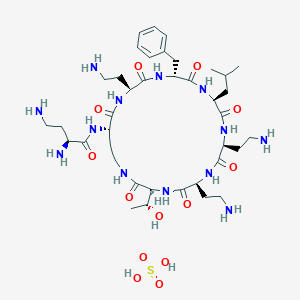

cis-Octahydroisoindole is a chemical compound that belongs to the class of organic compounds known as octahydroindoles. These compounds are characterized by a saturated eight-membered ring containing a nitrogen atom. The cis designation indicates that substituents on the ring are on the same side, which can significantly affect the compound's chemical properties and reactivity .

Synthesis Analysis

The synthesis of cis-octahydroindoles has been achieved through various methods. One approach involves the intramolecular 1,3-dipolar cycloaddition of 2-acyl-5-aminooxazolium salts, which allows for the diastereoselective synthesis of octahydroindoles with 2-amido and 7-hydroxyl substituents. This method also enables the installation of α-quaternary stereogenic carbon atoms . Another synthetic route is based on the use of cis-2,5-diaminobicyclo[2.2.2]octane as a scaffold for asymmetric catalysis, forming complexes with metals to catalyze various reactions with high efficiency and stereoselectivity .

Molecular Structure Analysis

The molecular structure of cis-octahydroisoindole derivatives has been studied using computational methods and spectroscopy. For example, the conformational preferences of cis-octahydroindoles have been determined using ultra-high field (600 MHz) NMR spectroscopy, which has provided insights into the position of nitrogen lone-pair electrons and the steric order of substituents in the molecule . Additionally, theoretical studies have been conducted on related chiral olefins to understand their racemization mechanisms, which involve the molecular structure and activation energy of the transition states .

Chemical Reactions Analysis

cis-Octahydroisoindole and its derivatives participate in various chemical reactions. The chromium(III) complex of a cis-octahydroisoindole derivative has been shown to catalyze the hetero-Diels-Alder reaction and the Nozaki-Hiyama-Kishi reaction, indicating the potential of these compounds in asymmetric synthesis . Moreover, the reactivity of the cis-octahydroindole system has been explored through 1,2-cycloaddition reactions and aza-ring expansion of cyclobutanones, which has led to the synthesis of cis-octahydrobenzo[b]furanones and cis-octahydroindolones .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-octahydroisoindole compounds have been compared with those of their trans counterparts. For instance, the cis and trans isomers of the octahydro-1-benzopyran system have been synthesized, and their conformations and conformational equilibria have been studied using low-temperature 13C and high-field 1H NMR spectroscopy . Additionally, the synthesis of cis- and trans-octadecenoic acids has allowed for the comparison of the properties of various cis- and trans-octadecenoic acids, including their melting points and extinction coefficients .

科学研究应用

化学合成和应用: 对带有八氢异苯并呋喃和八氢异吲哚衍生物的 Fischer 吲哚和 Friedländer 喹啉合成的区域选择性的研究表明,这些化合物可用于创建一系列吲哚和喹啉衍生物。这对复杂有机化合物的合成和潜在的药物应用有影响 (Bender 和 Christoffers,2011)。

药理学研究: 3-芳基八氢吲哚的立体选择性合成及其在天然生物碱 (-)-潘克拉辛形式合成中的应用对药物化学非常重要。这种方法允许选择性地创建药物开发中重要的复杂分子结构 (Pansare、Lingampally 和 Kirby,2010)。

光化学应用: 对八氢异吲哚衍生物进行光化学 C-H 氨基甲酰化以全面合成 (±)-海尼克酸(一种生物活性海洋生物碱)的研究突出了顺式-八氢异吲哚在高级光化学过程中的潜力及其在创建生物活性化合物中的应用 (Kamon、Irifune、Tanaka 和 Yoshimitsu,2011)。

催化和异构化: 也是相关的芳族偶氮聚合物研究,其中研究了聚合物内芳族偶氮基团的顺式到反式异构化。这项研究在开发具有独特光学和电子特性的材料方面具有实际意义 (Xie、Natansohn 和 Rochon,1993)。

生物氢化研究: 对不饱和脂肪酸的生物氢化(顺式-八氢异吲哚衍生物可能参与其中)的研究提供了与营养和健康相关的生物学过程的见解 (Rosenfeld 和 Tove,1971)。

有机金属化合物在癌症治疗中的应用: 有机金属抗癌化合物(可能包括类似于顺式-八氢异吲哚的结构)在寻找传统铂类药物替代品方面非常重要。这条研究线对于开发更有效、毒性更小的癌症疗法至关重要 (Gasser、Ott 和 Metzler-Nolte,2010)。

安全和危害

Cis-Octahydroisoindole is classified as a combustible liquid. It can cause skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It should be stored under inert gas at a temperature between 0-10°C .

作用机制

Mode of Action

It has been observed that cis-octahydroisoindole can undergo fischer indole synthesis, yielding a furo[3,4-c]carbazole derivative as the product of a regioselective angular annulation reaction . This suggests that cis-Octahydroisoindole may interact with its targets through similar chemical reactions.

Biochemical Pathways

The biochemical pathways affected by cis-Octahydroisoindole are currently unknown . Given the compound’s potential for chemical reactions such as the Fischer indole synthesis , it is possible that it may affect pathways involving similar reactions or compounds

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as light, temperature, and pH can affect the isomerization of compounds . The specific environmental factors influencing the action of cis-octahydroisoindole are currently unknown .

属性

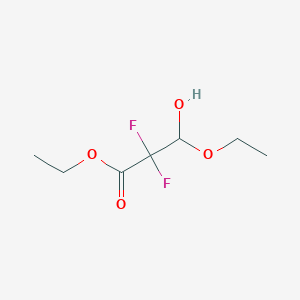

IUPAC Name |

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSNARDHJFFSRH-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CNC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449942 | |

| Record name | cis-Octahydroisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Octahydroisoindole | |

CAS RN |

1470-99-1 | |

| Record name | rel-(3aR,7aS)-Octahydro-1H-isoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1470-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Octahydroisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of cis-Octahydroisoindole in pharmaceutical chemistry?

A1: cis-Octahydroisoindole serves as a key structural component in the synthesis of Mitiglinide [, ]. Mitiglinide is a medication used to treat type 2 diabetes. It functions as a glinide, specifically targeting pancreatic beta cells to stimulate insulin release. While cis-Octahydroisoindole itself doesn't directly interact with biological targets, its incorporation into the Mitiglinide structure is crucial for the drug's activity.

Q2: Can you describe a specific method for incorporating cis-Octahydroisoindole into the Mitiglinide structure?

A2: Certainly. One method involves a multi-step synthesis using (S)-2-benzyl succinic anhydride and cis-octahydroisoindole as starting materials []. Sodium hydride facilitates the reaction, leading to the formation of Mitiglinide sodium. This sodium salt can then be further reacted with calcium chloride in an aqueous solution to yield Mitiglinide calcium, the final drug form. This approach highlights the importance of cis-Octahydroisoindole as a building block in Mitiglinide synthesis.

Q3: Are there alternative synthetic pathways for preparing Mitiglinide intermediates that involve cis-Octahydroisoindole?

A3: Yes, another approach utilizes N,N'-carbonyldiimidazole and S-2-benzylsuccinic acid reacted sequentially in ethyl acetate []. cis-Octahydroisoindole hydrochloride is then introduced, followed by a series of pH adjustments and extractions to yield an intermediate compound: 2-(s)-benzyl-4-oxo-(cis-octahydroisoindole-2-yl) benzyl butyrate. This intermediate is crucial for the eventual formation of Mitiglinide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。